molecular formula C17H17F3N6OS B11661919 2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11661919
M. Wt: 410.4 g/mol
InChI Key: ZDIDOUSOYMVBIP-UFFVCSGVSA-N
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Description

2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the pyrazolone core. The final steps involve the addition of the trifluoromethyl group and the piperazine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzothiazol-2-ylacetate: A related compound with a benzothiazole ring and acetate group.

    4-methylpiperazine derivatives: Compounds containing the 4-methylpiperazine moiety.

    Trifluoromethyl-substituted pyrazolones: Molecules with a trifluoromethyl group and pyrazolone core.

Uniqueness

2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H17F3N6OS

Molecular Weight

410.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H17F3N6OS/c1-24-6-8-25(9-7-24)21-10-11-14(17(18,19)20)23-26(15(11)27)16-22-12-4-2-3-5-13(12)28-16/h2-5,10,23H,6-9H2,1H3/b21-10+

InChI Key

ZDIDOUSOYMVBIP-UFFVCSGVSA-N

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Canonical SMILES

CN1CCN(CC1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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